molecular formula C20H16F3N3O2 B2626564 N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide CAS No. 1797180-94-9

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2626564
CAS No.: 1797180-94-9
M. Wt: 387.362
InChI Key: CGDSPUZGFXMUBS-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide is a compound that features a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-9-7-13(8-10-15)19(27)24-16-4-2-1-3-14(16)11-17-25-18(26-28-17)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDSPUZGFXMUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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